![molecular formula C8H4Br2N2 B095883 3,8-Dibromo-1,6-naphthyridine CAS No. 17965-75-2](/img/structure/B95883.png)
3,8-Dibromo-1,6-naphthyridine
Overview
Description
3,8-Dibromo-1,6-naphthyridine is a halogenated naphthyridine derivative, which is a class of compounds known for their diverse chemical properties and potential applications in various fields such as organic semiconductors and pharmaceuticals. The presence of bromine atoms at the 3 and 8 positions on the naphthyridine ring system can significantly influence its reactivity and electronic properties.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been explored in several studies. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized using a Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and various boronic acids, yielding products with high thermal stability and phase transition temperatures above 186°C . Although this does not directly describe the synthesis of 3,8-dibromo-1,6-naphthyridine, it provides insight into the synthetic routes available for brominated naphthyridines. Additionally, methods for synthesizing 3-bromo-1,6-naphthyridine have been described, which could potentially be adapted for the synthesis of the 3,8-dibromo derivative .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by the naphthyridine core, which can adopt various crystal systems depending on the substituents. For example, some 4,8-substituted 1,5-naphthyridines crystallize in the monoclinic crystal system with different space groups . The electronic structure of these compounds, as determined by quantum chemical calculations, reveals the presence of low-energy absorption bands and low optical band gaps, which are indicative of their potential as opto-electronic materials .
Chemical Reactions Analysis
The reactivity of naphthyridine derivatives can vary significantly depending on the position and nature of the halogen substituents. For example, differences in reactivity have been observed between 3,4-dibromo and 3,4-dichloro derivatives of 1,6-naphthyridine, which could suggest that the 3,8-dibromo derivative may also exhibit unique reactivity patterns . The chemical modification of pyridine derivatives has been used to synthesize methyl homologs of tetrahydro-1,6-naphthyridine, demonstrating the versatility of naphthyridine chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and substituents. The 4,8-substituted 1,5-naphthyridines, for example, exhibit blue fluorescence in both dilute solution and the solid state, and possess suitable electron affinities and ionization potentials for use in organic electronics . Although specific data on 3,8-dibromo-1,6-naphthyridine is not provided, it can be inferred that its physical and chemical properties would be similarly affected by the bromine substituents and could be tailored for specific applications.
Scientific Research Applications
Anticancer Properties : Naphthyridines, including 1,6-naphthyridines, exhibit significant anticancer activity. They also show potential in treating HIV, microbial infections, and as anti-inflammatory and antioxidant agents. The synthesis and biological activity of these compounds have been studied, but a complete correlation between synthesis and biological activity is still being explored (Lavanya et al., 2021).
Synthesis Methods : New methods for the amination of naphthyridines have been developed, such as treating 3-nitro-1,6-naphthyridine with liquid ammonia and potassium permanganate to yield various aminated derivatives (Woźniak et al., 2010).
Biomedical Applications : The 1,6-naphthyridin-2(1H)-ones, a subfamily of naphthyridines, have over 17,000 compounds with diverse biomedical applications. These compounds provide ligands for several receptors in the body (Oliveras et al., 2021).
Anti-inflammatory and Antioxidant Efficacy : 1,6-Naphthyridines synthesized through a multicomponent method have shown excellent anti-inflammatory and antioxidant activities. For instance, a specific compound demonstrated significant inhibition comparable to standard diclofenac and ascorbic acid (Lavanya et al., 2015).
Organic Semiconductor Materials : 1,5-Naphthyridine derivatives, closely related to 1,6-naphthyridines, have been explored for their potential in organic semiconductor materials, showing promise in the development of high-efficiency OLEDs (Wang et al., 2012).
Solvent-Free Synthesis : Solvent-free and catalyst-free methods for synthesizing 1,6-naphthyridine derivatives have been developed, providing a more environmentally friendly approach to producing these compounds (Hameed, 2015).
Future Directions
The wide range of biological activities exhibited by naphthyridines, including 3,8-Dibromo-1,6-naphthyridine, makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of new methods for the synthesis of 1,6-naphthyridine derivatives is an area of ongoing research . Furthermore, the potential of these compounds in the treatment of neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, provides further scope for exploration .
properties
IUPAC Name |
3,8-dibromo-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNQDLUHEFXGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307239 | |
Record name | 3,8-Dibromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-1,6-naphthyridine | |
CAS RN |
17965-75-2 | |
Record name | 3,8-Dibromo-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17965-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Dibromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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